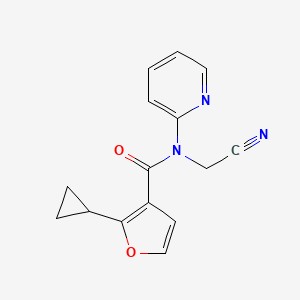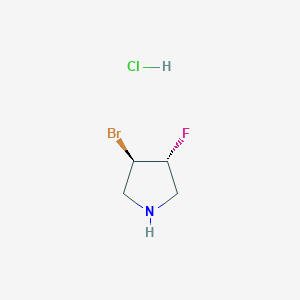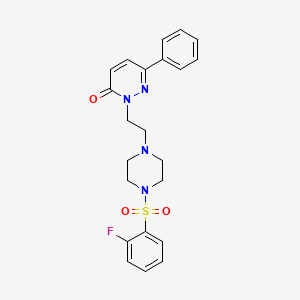![molecular formula C19H23NO3S B2884020 Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034515-44-9](/img/structure/B2884020.png)
Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several distinct structural features . These include a bicyclo[2.2.1]hept-5-en-2-yl group, a 1,4-thiazepan-4-yl group, and a phenyl group . The exact properties and behavior of this compound would depend on the precise way in which these groups are connected and the overall 3D structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of different groups present . The bicyclo[2.2.1]hept-5-en-2-yl group, for example, is a type of cycloalkene, which is a ring-shaped molecule with a double bond . The 1,4-thiazepan-4-yl group is a seven-membered ring containing a nitrogen and a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the bicyclo[2.2.1]hept-5-en-2-yl group could potentially make the compound somewhat hydrophobic (water-repelling), while the 1,4-thiazepan-4-yl group could potentially make it more polar .Aplicaciones Científicas De Investigación
Homogeneous Hydrogenation and Solvent Complexes
Research on rhodium diphosphine precursors with related structures has highlighted the role of such compounds in homogeneous hydrogenation. The equilibrium between solvated dihydrides and solvates varies with phosphine structure, affecting the hydrogenation process. This has implications for the development of asymmetric catalysis techniques, offering insights into solvent effects and ligand design (Brown et al., 1981).
Photoresist Materials for Lithography
A study on new alicyclic polymers designed for 193 nm photoresist materials utilized cycloaliphatic co- and terpolymers related to the chemical structure . These materials, synthesized through various polymerization techniques, show promise in semiconductor manufacturing due to their solubility in common organic solvents and variable glass transition temperatures (Okoroanyanwu et al., 1998).
Electrochemically Induced Cyclization
Electrochemical methods have been applied to induce cyclization in compounds with similar structures, leading to pharmacologically active derivatives. This approach demonstrates the potential for creating complex organic molecules with high yields and efficiency, opening avenues for drug synthesis and organic chemistry research (Vereshchagin et al., 2014).
Synthesis and Characterization of Alicyclic Polymers
Further investigation into alicyclic polymers for lithographic applications has been conducted, focusing on the synthesis and characterization of materials based on the structural motif of Bicyclo[2.2.1]hept-5-en-2-yl derivatives. These studies contribute to the development of advanced photoresist materials with enhanced properties for use in the semiconductor industry (Okoroanyanwu et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-19(17-13-14-6-7-16(17)12-14)20-9-8-18(24(22,23)11-10-20)15-4-2-1-3-5-15/h1-7,14,16-18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRVOASWYNOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)


![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)